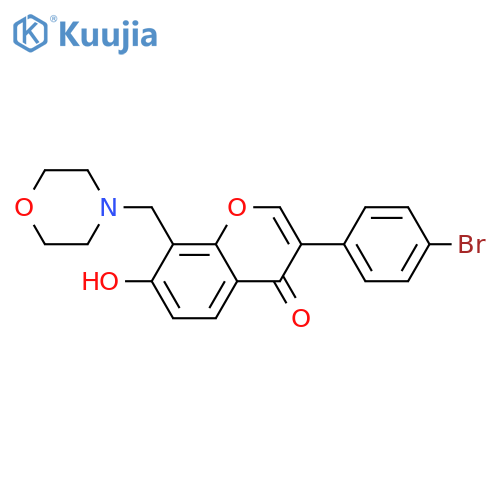

Cas no 847367-00-4 (3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one)

3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one

- 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-

- 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one

-

- インチ: 1S/C20H18BrNO4/c21-14-3-1-13(2-4-14)17-12-26-20-15(19(17)24)5-6-18(23)16(20)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2

- InChIKey: UHFGMZQPOFOIKL-UHFFFAOYSA-N

- ほほえんだ: C1OC2=C(CN3CCOCC3)C(O)=CC=C2C(=O)C=1C1=CC=C(Br)C=C1

3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-1178-30mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-1mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-5mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-20mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-20μmol |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-2mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-15mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-10mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-50mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1178-4mg |

3-(4-bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one |

847367-00-4 | 4mg |

$66.0 | 2023-09-11 |

3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-oneに関する追加情報

3-(4-Bromophenyl)-7-Hydroxy-8-(Morpholin-4-yl)Methyl-4H-Chromen-4-one: A Comprehensive Overview

The compound with CAS No. 847367-00-4, commonly referred to as 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chromenone backbone, a bromophenyl substituent, and a morpholine group. These structural features contribute to its intriguing chemical properties and potential biological activities.

Chromenone derivatives have been extensively studied due to their diverse applications in drug discovery and material science. The chromenone moiety in this compound serves as a versatile platform for further functionalization, enabling the exploration of various biological activities. The presence of the bromophenyl group introduces electronic and steric effects that can modulate the compound's reactivity and selectivity. Additionally, the morpholine group adds a nitrogen-containing heterocyclic ring, which is known for its ability to enhance solubility and bioavailability.

Recent studies have focused on the synthesis and characterization of this compound, with researchers employing advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have allowed for precise control over the molecular structure, ensuring high purity and reproducibility. The compound's stability under various conditions has also been investigated, revealing its suitability for use in both laboratory and industrial settings.

One of the most promising aspects of 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one is its potential as a bioactive agent. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory therapies. Furthermore, preliminary results from in vitro assays indicate that this compound may exhibit antitumor activity, making it a candidate for further exploration in oncology research.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have optimized reaction conditions to maximize yield and minimize byproducts, ensuring efficient production. The use of environmentally friendly reagents has also been prioritized, aligning with current trends toward sustainable chemistry practices.

In terms of applications, 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one holds promise in several areas. Its structural versatility makes it an ideal candidate for use in drug design programs targeting specific disease states. Additionally, its unique optical properties could find applications in materials science, particularly in the development of advanced sensors or imaging agents.

Future research on this compound will likely focus on expanding its biological profile through comprehensive pharmacokinetic and toxicological studies. Collaborative efforts between academic institutions and industry partners are expected to accelerate its translation into clinical applications. The integration of computational chemistry tools with experimental approaches will further enhance our understanding of this compound's behavior at the molecular level.

In conclusion, 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one represents a significant advancement in the field of organic synthesis and pharmacology. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound has the potential to make a meaningful impact on both scientific innovation and therapeutic development.

847367-00-4 (3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-yl)methyl-4H-chromen-4-one) 関連製品

- 1267440-58-3(Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine)

- 1261777-07-4(2-(Difluoromethoxy)-3-methoxytoluene)

- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)

- 17844-23-4(4-Methylene-5-hexen-1-ol)

- 106-08-1(Dodecanoic acid,26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester)

- 62310-17-2(2-chloro-5-(diethylsulfamoyl)benzoic acid)

- 1212901-05-7(5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine)

- 899981-72-7(methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

- 2287273-19-0((3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine)

- 2195951-66-5(2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide)